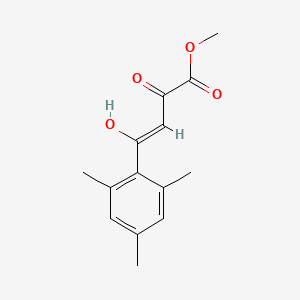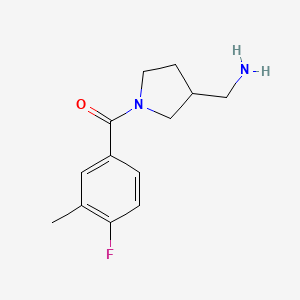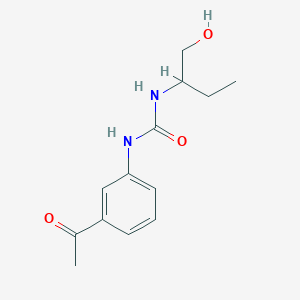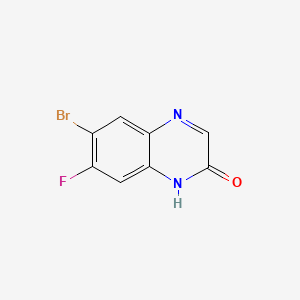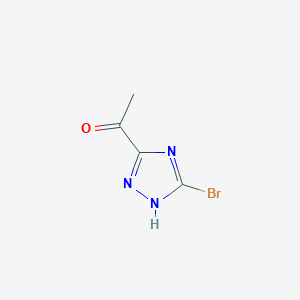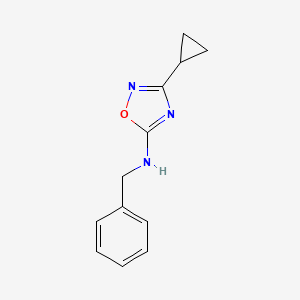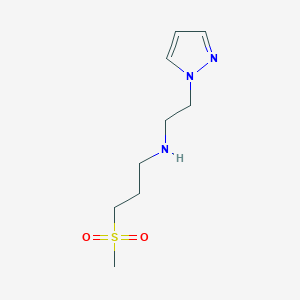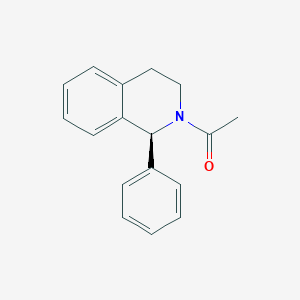
(S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a chiral compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and isoquinoline derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification methods.
化学反应分析
Types of Reactions
(S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound may be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It can serve as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound may be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular activity.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one include other isoquinoline derivatives, such as:
- 1-Phenylisoquinoline
- 1-Benzylisoquinoline
- 1-(2-Phenylethyl)isoquinoline
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both phenyl and isoquinoline moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
1-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C17H17NO/c1-13(19)18-12-11-14-7-5-6-10-16(14)17(18)15-8-3-2-4-9-15/h2-10,17H,11-12H2,1H3/t17-/m0/s1 |
InChI 键 |
LUHLGZYZIWAHDY-KRWDZBQOSA-N |
手性 SMILES |
CC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 |
规范 SMILES |
CC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


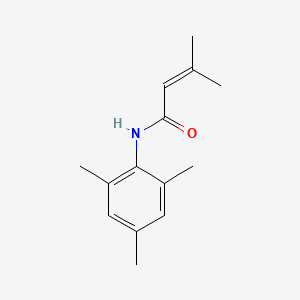
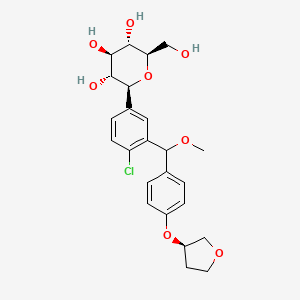
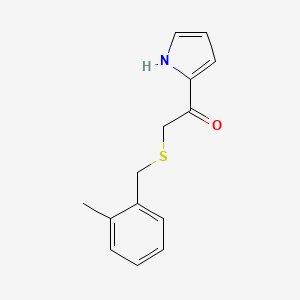
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)

![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
